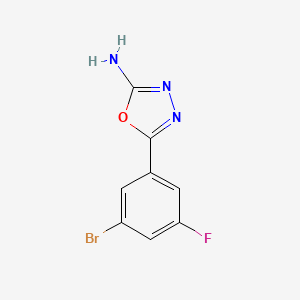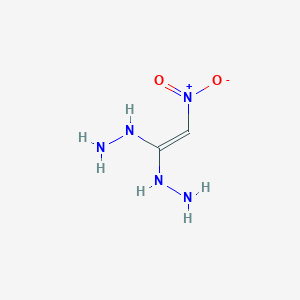
Hydrazine, 1,1'-(nitroethenylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1,1’-(nitroethenylidene)bis- is a chemical compound with significant interest in various scientific fields It is characterized by the presence of hydrazine and nitroethenylidene groups, which contribute to its unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1’-(nitroethenylidene)bis- typically involves the reaction of hydrazine with nitroethene derivatives under controlled conditions. One common method includes the reaction of hydrazine hydrate with nitroethene in the presence of a suitable solvent such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Hydrazine, 1,1’-(nitroethenylidene)bis- may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, 1,1’-(nitroethenylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydrazone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include hydrazone derivatives, amine-substituted compounds, and various functionalized hydrazine derivatives. These products are often used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
Hydrazine, 1,1’-(nitroethenylidene)bis- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Hydrazine, 1,1’-(nitroethenylidene)bis- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: Similar in structure but lacks the nitro group, leading to different reactivity and applications.
4-Fluorophenylhydrazine:
1-[2,5-bis(trifluoromethyl)phenyl]hydrazine: Features trifluoromethyl groups, providing unique reactivity and stability.
Uniqueness
Hydrazine, 1,1’-(nitroethenylidene)bis- is unique due to the presence of both hydrazine and nitroethenylidene groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
62390-85-6 |
|---|---|
Formule moléculaire |
C2H7N5O2 |
Poids moléculaire |
133.11 g/mol |
Nom IUPAC |
(1-hydrazinyl-2-nitroethenyl)hydrazine |
InChI |
InChI=1S/C2H7N5O2/c3-5-2(6-4)1-7(8)9/h1,5-6H,3-4H2 |
Clé InChI |
SWICMGXLXAWCSJ-UHFFFAOYSA-N |
SMILES canonique |
C(=C(NN)NN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


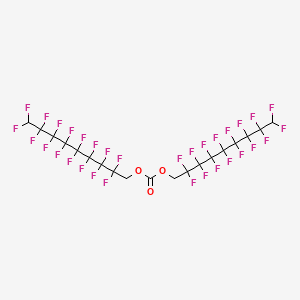
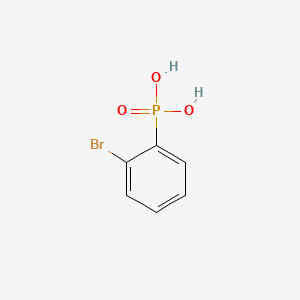
![Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12086618.png)

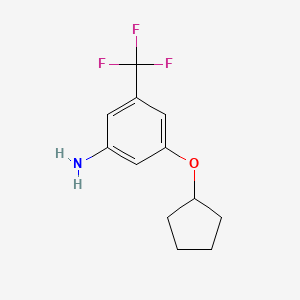
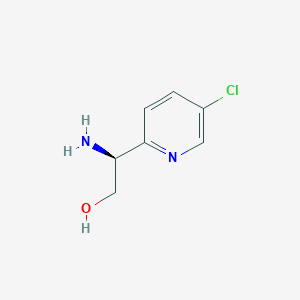



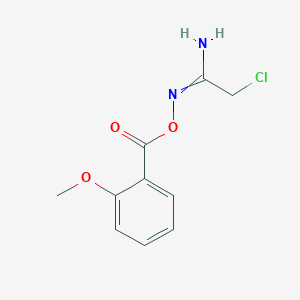
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol](/img/structure/B12086664.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid](/img/structure/B12086669.png)
![4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)
